molecular formula C9H18Cl2N4O B7970998 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate

4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate

Cat. No.: B7970998
M. Wt: 269.17 g/mol
InChI Key: ALIVNFCABZAZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinyl is a six-membered ring with one nitrogen atom and five carbon atoms. It is a key structural fragment in the design of drugs and plays a significant role in the pharmaceutical industry . Pyrimidinamine is a type of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions occur . Again, without specific information on “4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate”, it’s difficult to provide a detailed chemical reactions analysis.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , but the specific mechanism of action for “4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate” is not available in the sources I found.

Future Directions

The future directions in the research and application of a compound depend on its properties, potential uses, and the current state of knowledge in the field. Piperidine derivatives are a significant area of research in the pharmaceutical industry , but specific future directions for “4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate” are not available in the sources I found.

Properties

IUPAC Name

4-piperidin-4-ylpyrimidin-2-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH.H2O/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;;;/h3,6-7,11H,1-2,4-5H2,(H2,10,12,13);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVNFCABZAZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC=C2)N.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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